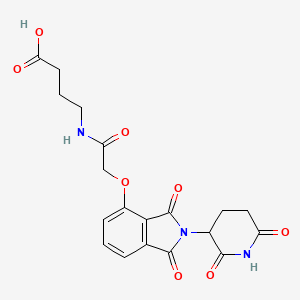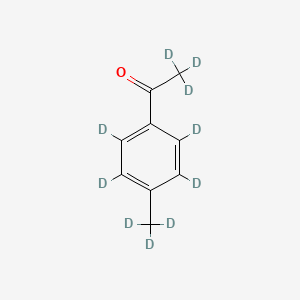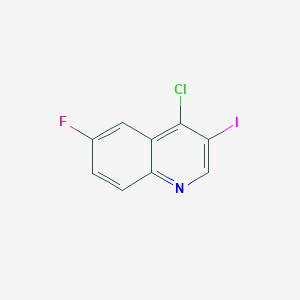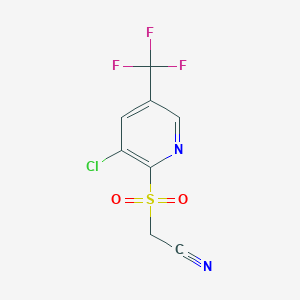
E3 ligase Ligand-Linker Conjugates 15
Vue d'ensemble
Description
Thalidomide-O-amido-C3-COOH is a synthesized conjugate of an E3 ligase ligand-linker compound that combines a cereblon ligand derived from Thalidomide with a linker commonly employed in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings and is not intended for human consumption .
Applications De Recherche Scientifique
Thalidomide-O-amido-C3-COOH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins for degradation.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Thalidomide-O-amido-C3-COOH involves binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This process is crucial for the compound’s role in PROTAC technology, where it helps target specific proteins for degradation .
Safety and Hazards
Orientations Futures
The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . Expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This could help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .
Analyse Biochimique
Biochemical Properties
E3 ligase Ligand-Linker Conjugates 15 plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligase to target proteins for ubiquitination and subsequent degradation. The compound interacts with various enzymes and proteins, including the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The interaction between this compound and VHL is essential for the formation of a ternary complex, which leads to the ubiquitination of the target protein and its degradation by the proteasome .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins by this compound can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound’s ability to modulate protein levels can impact cellular responses to stress and other stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The binding interactions between this compound and the E3 ubiquitin ligase are critical for the specificity and efficiency of this process. Additionally, the compound can influence gene expression by degrading transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained protein degradation. The compound’s stability may be affected by factors such as temperature and pH, which can influence its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may selectively degrade target proteins without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins. This process can influence metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Additionally, the distribution of this compound can affect its accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the formation of the ternary complex with the target protein and the E3 ubiquitin ligase, ensuring efficient protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalidomide-O-amido-C3-COOH is synthesized by combining a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including amide bond formation and carboxylation .
Industrial Production Methods: Industrial production methods for Thalidomide-O-amido-C3-COOH are not widely documented due to its specialized use in research. the production likely involves standard organic synthesis techniques, including purification and characterization steps to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-amido-C3-COOH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Thalidomide: The parent compound from which Thalidomide-O-amido-C3-COOH is derived.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties .
Uniqueness: Thalidomide-O-amido-C3-COOH is unique due to its specific design for use in PROTAC technology. Its ability to bind to cereblon and facilitate targeted protein degradation sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLFEVSXBBCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)






![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)
![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)



